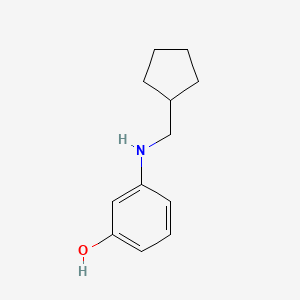
3-(Cyclopentylmethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentylmethylamino)phenol is an organic compound with the molecular formula C12H17NO. It features a phenol group substituted with a cyclopentylmethylamino group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with cyclopentylmethylamine. This reaction typically requires a strong base and elevated temperatures to facilitate the substitution .
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can produce substituted phenols in high yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, bases, and reaction temperatures are critical factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentylmethylamino)phenol undergoes various chemical reactions, including:
Substitution: The aromatic ring of this compound is highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or alkylated phenols.
Applications De Recherche Scientifique
3-(Cyclopentylmethylamino)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Cyclopentylmethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. This activity is primarily due to the donation of hydrogen atoms or electrons from the phenol group .
Additionally, this compound can modulate cell signaling pathways and gene expression, contributing to its biological effects. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and modulate the expression of antioxidant response elements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Hydroxyphenylamine: A phenolic compound with an amino group at the para position.
2,4-Dihydroxyphenylamine: A phenolic compound with two hydroxyl groups at the ortho and para positions.
Uniqueness
3-(Cyclopentylmethylamino)phenol is unique due to the presence of the cyclopentylmethylamino group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(cyclopentylmethylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPOYZDSLUYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














